2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]ace tamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound that features a triazole ring, a furan ring, and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide typically involves the reaction of 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol with N-(4-dimethylaminophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups, converting them to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with certain enzymes, making it a candidate for drug development .
Medicine
Medically, the compound is being investigated for its potential use in treating diseases such as cancer and bacterial infections. Its ability to inhibit specific enzymes makes it a promising lead compound for new drug development .
Industry
In the industrial sector, the compound is used in the production of advanced materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other specialty materials .
Mechanism of Action
The mechanism of action of 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes. The triazole ring can form strong hydrogen bonds with the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-(2-furyl)-1,2,4-triazole-3-thiol
- 4-((4-bromobenzylidene)amino)-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-amino-1-(2-fluorobenzyl)-3,5-dimethyl-4H-1,2,4-triazol-1-ium 4-{(E)-[4-(dimethylamino)phenyl]diazenyl}benzenesulfonate
Uniqueness
What sets 2-(4-amino-5-(2-furyl)(1,2,4-triazol-3-ylthio))-N-[4-(dimethylamino)phenyl]acetamide apart from similar compounds is its combination of a triazole ring, a furan ring, and a dimethylamino group. This unique structure allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C16H18N6O2S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C16H18N6O2S/c1-21(2)12-7-5-11(6-8-12)18-14(23)10-25-16-20-19-15(22(16)17)13-4-3-9-24-13/h3-9H,10,17H2,1-2H3,(H,18,23) |
InChI Key |
NIRHRWDZLUTXFD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.